4-(Bromomethyl)-5-methylthiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-5-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-4-5(2-6)7-3-8-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKVIBOZZFJJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Bromomethyl 5 Methylthiazole
Nucleophilic Substitution Reactions
The carbon atom of the bromomethyl group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This allows for the straightforward attachment of the 4-methylthiazole-5-yl)methyl moiety to various substrates. Common nucleophiles used in these reactions include amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. evitachem.com These substitution reactions are fundamental to building more complex molecules that incorporate the thiazole (B1198619) ring system. evitachem.com
Synthesis of Bioactive Molecules
The thiazole ring is a key structural component in numerous biologically active compounds, including pharmaceuticals and agrochemicals. evitachem.commdpi.com 4-(Bromomethyl)-5-methylthiazole serves as a critical precursor for synthesizing derivatives with potential therapeutic applications. For instance, research has shown that related brominated thiazole intermediates are used in the multi-step synthesis of novel DNA topoisomerase IB inhibitors, which are a class of anticancer agents. nih.gov Similarly, derivatives prepared from related bromo-thiazole starting materials have been investigated for their antimicrobial properties against various bacteria and fungi. nih.gov The ability to readily introduce the thiazole unit via this building block is a significant advantage in the discovery and development of new medicinal compounds. mdpi.comnih.gov
| Precursor | Reaction Type | Resulting Compound Class | Potential Application |
| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Reaction with heterocyclic amines | Poly-heterocyclic systems | Antimicrobial Agents nih.gov |
| 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles | Arbuzov & Wittig–Horner Reactions | Thiazole-based stilbene (B7821643) analogs | Topoisomerase Inhibitors nih.gov |
Emerging Research Areas
Potential in Advanced Materials and Polymer Research
While the primary application of 4-(Bromomethyl)-5-methylthiazole remains in the synthesis of small organic molecules for pharmaceutical and agrochemical research, the functional groups present suggest potential, albeit less explored, applications in materials science.
Research into thiazole-containing polymers has demonstrated their potential as advanced materials. For example, polymers incorporating thiazolium units (the quaternized, cationic form of thiazoles) have been developed. In one study, a polymer based on a methacrylate (B99206) monomer containing a 5-(2-hydroxyethyl)-4-methylthiazole unit was synthesized. nih.gov This polymer was then quaternized to create cationic thiazolium groups along the polymer chain. nih.gov These cationic polymers exhibited antibacterial properties and were designed with hydrolytically labile linkages, allowing for controlled degradation into inactive, less cytotoxic components. nih.gov
Although this specific research did not use this compound directly as a monomer, it highlights a viable pathway for its potential use. The bromomethyl group of this compound could be used to functionalize existing polymers through post-polymerization modification. Alternatively, it could be converted into a polymerizable group, such as a methacrylate or styrenic moiety, to be used as a monomer in the synthesis of novel functional polymers. Such materials could find applications in areas like antimicrobial coatings or specialized electronic materials, leveraging the inherent chemical properties of the thiazole (B1198619) ring. However, direct research on the integration of this compound into polymers is not yet widely reported in the literature.
Computational and Theoretical Investigations of 4 Bromomethyl 5 Methylthiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for providing detailed insights into molecular properties at the electronic level. These methods are instrumental in predicting the behavior of molecules like 4-(Bromomethyl)-5-methylthiazole, offering a theoretical framework to understand its structure, stability, and potential for chemical transformation.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) and to calculate molecular energies, which provides a measure of stability.
For thiazole (B1198619) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict geometric parameters. Although specific DFT data for this compound is not available, a comprehensive study on the closely related 4-methyl-5-thiazoleethanol (B42058) provides a strong model for the expected structural characteristics of the thiazole core. researchgate.net The optimized geometry reveals the bond lengths and angles that minimize the molecule's energy, confirming the planar nature of the thiazole ring. The substitution of the ethanol group with a bromomethyl group would primarily alter the geometry of the side chain at the C5 position, with minor expected adjustments to the ring itself.
Table 1: Predicted Geometric Parameters of the Thiazole Ring in the Analogous Compound 4-methyl-5-thiazoleethanol using DFT (B3LYP/6-311++G(d,p)) researchgate.net
| Parameter | Atoms | Calculated Value |
|---|---|---|
| Bond Length (Å) | S4-C1 | 1.775 |
| C1-N6 | 1.317 | |
| N6-C2 | 1.383 | |
| C2-C3 | 1.373 | |
| C3-S4 | 1.725 | |
| Bond Angle (°) | C1-N6-C2 | 110.1 |
| N6-C2-C3 | 115.5 | |
| C2-C3-S4 | 110.4 | |
| C3-S4-C1 | 90.3 | |
| S4-C1-N6 | 113.7 |
These geometric parameters are crucial for understanding the molecule's stability and how it might interact with other molecules, such as biological receptors or chemical reactants.
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis can also predict regions of a molecule that are electron-rich or electron-poor, highlighting likely sites for nucleophilic or electrophilic attack.
For this compound, the HOMO is expected to be distributed across the electron-rich thiazole ring, particularly involving the sulfur and nitrogen lone pairs. The LUMO would likely be located on the thiazole ring and the attached bromomethyl group, indicating that these are the areas susceptible to receiving electrons. The analysis of 4-methyl-5-thiazoleethanol shows the HOMO is localized mainly on the thiazole ring, while the LUMO is distributed across the entire molecule. researchgate.net The calculated HOMO-LUMO energy gap for this analog was found to be 5.674 eV, indicating significant stability. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for the Analogous Compound 4-methyl-5-thiazoleethanol using DFT (B3LYP/6-311++G(d,p)) researchgate.net
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.495 |
| LUMO Energy | -0.821 |
| HOMO-LUMO Energy Gap (ΔE) | 5.674 |
This information is vital for predicting intramolecular charge transfer properties and understanding how this compound would behave in chemical reactions.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the key area of conformational flexibility is the rotation of the bromomethyl (-CH₂Br) group around the single bond connecting it to the C5 atom of the thiazole ring.
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation could model the behavior of this compound, revealing its preferred conformations and the energy barriers between them. Such simulations can show how the molecule's shape changes in different environments, such as in various solvents or when interacting with a biological target. Thiazole rings are known to impose significant conformational restrictions within larger molecules, and computational analysis can quantify this effect. acs.org While specific MD studies on this compound are not documented, the methodology would provide valuable information on its dynamic behavior and structural flexibility.
Prediction of Spectroscopic Parameters for Experimental Validation
Computational chemistry provides the invaluable ability to predict various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). nih.govnih.gov These predictions serve as a powerful tool for interpreting and validating experimental data. By calculating vibrational frequencies and chemical shifts, researchers can assign specific spectroscopic signals to corresponding structural features of the molecule.
DFT calculations are highly effective for this purpose. The predicted vibrational frequencies can be correlated with experimental IR and Raman spectra to identify characteristic vibrations, such as the C-S stretching of the thiazole ring, C-H vibrations of the methyl group, and the C-Br stretching of the bromomethyl group. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts with good accuracy. researchgate.netacs.org
Again, using 4-methyl-5-thiazoleethanol as a reference, extensive theoretical calculations have been performed to predict its vibrational and NMR spectra. researchgate.net Key predicted vibrational modes and chemical shifts for this analog are presented below, which would be expected to have similarities to those of this compound, particularly for the protons and carbons of the core thiazole ring and methyl group.
Table 3: Selected Predicted Vibrational Frequencies for the Analogous Compound 4-methyl-5-thiazoleethanol using DFT (B3LYP/6-311++G(d,p)) researchgate.net
| Mode | Assignment | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| ν(CH) | C1-H stretching | 3086 |
| ν(CH) | Methyl group C-H stretching | 2911 - 2994 |
| ν(CC) | Thiazole ring C-C stretching | 1521 |
| β(HCC) | Methyl group bending | 1016 |
| ν(CC) + β(CNC) | Ring stretching and bending | 878 |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Analogous Compound 4-methyl-5-thiazoleethanol using DFT (GIAO) researchgate.net
| Atom | Calculated Chemical Shift (ppm) |
|---|---|
| C1 (Thiazole) | 150.3 |
| C2 (Thiazole) | 146.9 |
| C3 (Thiazole) | 126.3 |
| C7 (Methyl) | 14.9 |
| H5 (on C1) | 8.6 |
| H8, H9, H10 (Methyl) | 2.3 |
Reaction Pathway Analysis and Transition State Modeling
A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. By modeling the entire reaction pathway from reactants to products, it is possible to identify intermediate structures and, crucially, the high-energy transition state that governs the reaction rate.
For this compound, the bromomethyl group is a highly reactive site, particularly for nucleophilic substitution reactions where the bromide ion acts as a good leaving group. A plausible and common reaction would be an S-alkylation, where a nucleophile attacks the methylene carbon (-CH₂-), displacing the bromide. nih.gov
Theoretical modeling of this process would involve:
Reactant and Product Optimization: Calculating the stable geometries and energies of the reactants (this compound and a chosen nucleophile) and the final products.
Transition State Search: Locating the transition state structure on the potential energy surface. This is the highest energy point along the reaction coordinate and its structure reveals the geometry of the molecule as the old bond is breaking and the new one is forming.
Activation Energy Calculation: Determining the energy difference between the reactants and the transition state. This activation energy (Ea) is directly related to the reaction rate.
Such an analysis provides a complete energetic profile of the reaction, offering deep insights that are often difficult to obtain through experimental methods alone.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D-NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR spectroscopy would be utilized to identify the types and number of hydrogen atoms present in 4-(Bromomethyl)-5-methylthiazole. The expected chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent would be approximately:
A singlet for the methyl protons (CH₃) around 2.4-2.6 ppm.
A singlet for the bromomethyl protons (CH₂Br) in the region of 4.5-4.7 ppm.
A singlet for the thiazole (B1198619) ring proton (C2-H) appearing further downfield, typically around 8.6-8.8 ppm, due to the deshielding effect of the adjacent nitrogen and sulfur atoms.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The anticipated chemical shifts for the carbon atoms in this compound would be:
The methyl carbon (CH₃) signal would appear at approximately 15-20 ppm.
The bromomethyl carbon (CH₂Br) would be found in the range of 25-30 ppm.
The C5 carbon of the thiazole ring would resonate around 125-130 ppm.
The C4 carbon of the thiazole ring would be expected at approximately 145-150 ppm.
The C2 carbon of the thiazole ring would have a chemical shift in the region of 150-155 ppm.
2D-NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to establish the connectivity between protons and carbons. HSQC would correlate the proton signals with their directly attached carbon atoms, while HMBC would reveal longer-range couplings (2-3 bonds), confirming the substitution pattern on the thiazole ring.
Table 1: Hypothetical NMR Data for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CH₃ | ~2.5 (s, 3H) | ~17 |
| -CH₂Br | ~4.6 (s, 2H) | ~28 |
| Thiazole C5 | - | ~128 |
| Thiazole C4 | - | ~148 |
| Thiazole C2-H | ~8.7 (s, 1H) | ~152 |
| Data is illustrative and based on typical chemical shifts for similar structures. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. This allows for the calculation of the elemental formula with high accuracy, confirming the presence of bromine, sulfur, and nitrogen. For C₅H₆BrNS, the expected exact mass would be calculated and compared to the experimental value.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be suitable for analyzing this compound, typically producing a prominent protonated molecule peak [M+H]⁺. The isotopic pattern of this peak would be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), providing further confirmation of the structure. The fragmentation pattern observed in the MS/MS spectrum would show the loss of the bromine atom and other characteristic fragments of the thiazole ring, which can be used to piece together the molecular structure.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z | Information Obtained |
| HRMS | [M]⁺ | Calculated for C₅H₆⁷⁹BrNS | Precise mass and elemental composition |
| ESI-MS | [M+H]⁺ | 191.96, 193.96 | Molecular weight and bromine isotopic pattern |
| MS/MS | Fragment ions | Varies | Structural fragmentation pattern |
| m/z values are illustrative and based on the compound's structure. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
IR spectroscopy would be expected to show characteristic absorption bands for the various functional groups in this compound. Key expected peaks include:
C-H stretching vibrations of the methyl and bromomethyl groups in the 2800-3000 cm⁻¹ region.
C=N stretching of the thiazole ring around 1600-1650 cm⁻¹.
C=C stretching of the thiazole ring near 1500-1550 cm⁻¹.
C-Br stretching vibration, which is typically found in the lower frequency region of 500-600 cm⁻¹.
Raman spectroscopy , being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for observing the S-C and C=C bonds within the thiazole ring, providing a more complete vibrational analysis of the molecule.
Table 3: Anticipated Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected IR Absorption (cm⁻¹) |
| C-H stretch (aromatic/aliphatic) | ~3100 / 2850-2960 |
| C=N stretch (thiazole) | ~1620 |
| C=C stretch (thiazole) | ~1530 |
| CH₂ bend | ~1450 |
| C-Br stretch | ~550 |
| Frequencies are approximate and serve as illustrative examples. |
X-ray Crystallography for Definitive Solid-State Structural Determination
For an unambiguous determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique requires the formation of a suitable single crystal of the compound.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined. The resulting crystal structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state, confirming the connectivity and stereochemistry of the molecule beyond any doubt. While this technique is powerful, its application is contingent on the ability to grow high-quality single crystals of the compound.
Chromatographic Techniques for Purity Profiling and Separation (e.g., TLC, LC-MS)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or byproducts.
Thin-Layer Chromatography (TLC) would be used as a rapid and simple method to monitor the progress of the synthesis of this compound and to get a preliminary indication of its purity. By spotting the sample on a TLC plate and developing it in an appropriate solvent system, the presence of impurities can be visualized as separate spots.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC method would be developed to separate this compound from any starting materials, intermediates, or byproducts. The mass spectrometer would then provide mass information for each separated component, allowing for their identification and quantification. This technique is crucial for establishing a detailed purity profile of the final product. A typical LC-MS analysis would provide the retention time of the main compound and the mass spectra of any detected impurities.
Future Research Trajectories and Emerging Paradigms for 4 Bromomethyl 5 Methylthiazole
Development of Sustainable and Economically Viable Synthetic Methodologies
The traditional synthesis of thiazole (B1198619) derivatives often involves hazardous reagents and generates significant chemical waste, prompting a shift towards more environmentally benign and economically sound methods. researchgate.netbepls.com Green chemistry principles are increasingly being applied to the synthesis of thiazoles, utilizing renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. researchgate.net
Future synthetic strategies for 4-(bromomethyl)-5-methylthiazole and its precursors are moving away from conventional methods that use harsh chemicals. google.com Research is now focused on innovative techniques that offer improved scalability, cost-effectiveness, and simpler purification protocols. researchgate.net These green approaches include:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. bepls.comresearchgate.net Microwave irradiation, for instance, has been used for the rapid synthesis of hydrazinyl thiazoles under solvent-free conditions. researchgate.net
Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ionic liquids is a key focus. bepls.comresearchgate.net Water, in particular, is an attractive medium for reactions like the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com
Catalyst-Free and Recyclable Catalyst Systems: The development of reactions that proceed without a catalyst or that employ reusable catalysts, such as silica-supported tungstosilisic acid, reduces waste and production costs. researchgate.net
Multi-Component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. bepls.comnih.gov
The economic benefits of these sustainable practices are substantial, stemming from reduced energy consumption, less expensive starting materials, and simplified waste disposal. google.com A method for producing 4-methylthiazole-5-formaldehyde, a related compound, highlights these advantages by using green, cheap, and readily available raw materials under mild conditions, making it suitable for industrial production. google.com
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Thiazoles
| Feature | Conventional Synthesis | Sustainable Synthesis |
|---|---|---|
| Solvents | Often uses hazardous and volatile organic compounds (VOCs). | Employs green solvents like water, ethanol, or solvent-free conditions. bepls.comresearchgate.net |
| Energy Input | Typically requires prolonged heating under reflux. | Utilizes energy-efficient methods like microwave or ultrasound irradiation. researchgate.netbepls.com |
| Catalysts | May use stoichiometric, toxic, or heavy metal catalysts. | Focuses on catalyst-free reactions or the use of recyclable, non-toxic catalysts. researchgate.net |
| Efficiency | Often involves multiple steps with intermediate purification. | Promotes one-pot, multi-component reactions for higher atom economy. bepls.com |
| Waste | Generates significant amounts of chemical waste. | Minimizes waste production, aligning with green chemistry principles. researchgate.net |
| Economic Viability | Can be costly due to energy, reagent, and waste disposal expenses. | Offers improved economic benefits through cheaper materials and lower energy costs. google.com |
Exploration of Novel Reactivity Profiles in Unconventional Reaction Media
The choice of solvent can dramatically influence chemical reactivity and selectivity. Unconventional reaction media, such as ionic liquids (ILs) and deep eutectic solvents (DESs), are emerging as powerful tools in organic synthesis. nih.govmdpi.com These solvents offer unique physicochemical properties, including low volatility, high polarity, and thermal stability, that can be tailored for specific chemical transformations. nih.gov
For a reactive molecule like this compound, the bromomethyl group is an excellent electrophile for nucleophilic substitution reactions. evitachem.com The use of unconventional solvents could unlock novel reactivity profiles:
Ionic Liquids (ILs): As salts that are liquid at low temperatures, ILs consist of cations and anions that can be modified to create task-specific solvents. nih.gov Their ionic nature makes them excellent solvents for polar and ionic reagents and can facilitate SN2 fluorination processes through strong Coulombic interactions. nih.gov The ability to act as both solvent and promoter can enhance reaction rates and selectivity in nucleophilic substitutions involving the bromomethyl group of the title compound.
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors (HBDs) and acceptors (HBAs) that form a eutectic with a melting point significantly lower than the individual components. mdpi.com DESs are often biodegradable, non-toxic, and inexpensive. They have been successfully used in various organic reactions, including amine protection, demonstrating their potential to serve as effective media for modifying this compound with amine nucleophiles. nih.gov
Exploring the reactivity of this compound in these media could lead to the discovery of new synthetic pathways, improved reaction efficiencies, and enhanced product selectivity, which are difficult to achieve in conventional solvents.
Table 2: Properties of Unconventional Reaction Media
| Solvent Type | Composition | Key Properties | Potential Application for this compound |
|---|---|---|---|
| Ionic Liquids (ILs) | Organic cations and organic/inorganic anions. | Low volatility, high thermal stability, tunable polarity, high ionic conductivity. nih.gov | Promoting nucleophilic substitution reactions at the bromomethyl group. nih.gov |
| Deep Eutectic Solvents (DESs) | A mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). mdpi.com | Low cost, low toxicity, often biodegradable, simple preparation. | Serving as a green medium for reactions with various nucleophiles (e.g., amines, thiols). nih.gov |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The fields of drug discovery and materials science demand the rapid synthesis and screening of large numbers of compounds. youtube.com High-Throughput Experimentation (HTE), which utilizes automation and multi-well plates, allows for the parallel execution of numerous reactions to quickly optimize conditions or generate chemical libraries. youtube.com
This compound is an ideal building block for HTE platforms due to its reactive handle, which allows for facile derivatization. Integrating this compound into automated workflows can dramatically accelerate the discovery of new molecules with desired properties. youtube.com The HTE workflow typically involves:
Design of Experiments: Planning the array of reactants and conditions to be tested.
Automated Setup: Using liquid handling robots to dispense stock solutions of this compound and various nucleophiles or reaction partners into multi-well plates. youtube.com
Execution: Performing the reactions in parallel under controlled conditions.
Analysis: Rapidly analyzing the reaction outcomes using techniques like LC-MS. nih.gov
Data Processing: Compiling the results to identify successful reactions or optimal conditions.
This approach has been successfully used for the synthesis of complex heterocyclic structures, such as imidazothiazole derivatives, via solid-phase methods, demonstrating its applicability to thiazole chemistry. nih.gov By reacting this compound with a diverse set of nucleophiles in an HTE format, vast libraries of novel thiazole derivatives can be synthesized efficiently, providing a rich source of compounds for biological screening or materials testing. youtube.com
Table 3: High-Throughput Experimentation (HTE) Workflow for Derivatization of this compound
| Step | Action | Technology/Method |
|---|---|---|
| 1. Reagent Preparation | Prepare stock solutions of this compound and a library of diverse nucleophiles (amines, phenols, thiols, etc.). | Standard laboratory glassware and solvents. |
| 2. Reaction Setup | Dispense reagents into a 96-well or 384-well plate using an automated liquid handler. | Robotic liquid handling system. |
| 3. Reaction Execution | Heat, stir, and incubate the reaction plate under controlled atmospheric conditions. | Automated synthesis platform with heating/cooling blocks. |
| 4. Work-up & Quenching | Add quenching reagents or perform automated liquid-liquid extraction if necessary. | Liquid handler. |
| 5. Analysis | Analyze a small aliquot from each well to determine product formation and purity. | High-throughput LC-MS (Liquid Chromatography-Mass Spectrometry). |
| 6. Data Interpretation | Process the analytical data to create a "hit map" of successful reactions and identify lead compounds. | Specialized data analysis software. |
Computational-Aided Design of Next-Generation Thiazole-Containing Molecules
Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules with specific properties and functions. primescholars.comtandfonline.com For thiazole derivatives, methods like Density Functional Theory (DFT) and molecular docking are crucial for predicting their behavior and guiding synthetic efforts. nih.govresearchgate.net
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, stability, and reactivity of molecules. tandfonline.comresearchgate.net For derivatives of this compound, DFT can predict parameters such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO-LUMO), and vibrational spectra. tandfonline.commdpi.com This information helps researchers understand the molecule's inherent reactivity and how different substituents will influence its properties. mdpi.com
Molecular Docking: This computational technique predicts how a molecule (ligand) binds to the active site of a biological target, such as an enzyme or receptor. primescholars.comnih.gov By docking virtual libraries of molecules derived from this compound into the structures of disease-relevant proteins, researchers can identify candidates with high binding affinity. researchgate.netnih.gov This in silico screening process prioritizes the most promising compounds for synthesis and biological testing, saving significant time and resources. primescholars.com
The synergy between computational design and experimental synthesis creates a powerful feedback loop. Predictions from DFT and docking studies guide the selection of synthetic targets, while experimental results provide validation and data for refining the computational models. primescholars.com This integrated approach is accelerating the development of next-generation thiazole-containing molecules for applications in medicine and beyond. researchgate.netscienceopen.com
Table 4: Applications of Computational Methods in Thiazole Derivative Design
| Computational Method | Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic properties. | Electron density distribution, HOMO-LUMO energy gap, molecular electrostatic potential. tandfonline.commdpi.com |
| Prediction of reactivity and stability. | Identification of reactive sites, understanding reaction mechanisms. researchgate.net | |
| Simulation of spectroscopic data. | Theoretical IR and NMR spectra to aid in structural characterization. mdpi.com | |
| Molecular Docking | Virtual screening of compound libraries. | Prediction of binding modes and affinities to biological targets. primescholars.comnih.gov |
| Structure-Activity Relationship (SAR) studies. | Rationalizing how structural modifications affect biological activity. nih.gov | |
| Lead optimization. | Guiding the design of derivatives with improved potency and selectivity. researchgate.net |
Expanding its Utility in the Synthesis of Complex Natural and Designed Organic Molecules
This compound is a valuable building block for constructing complex molecular architectures, including natural products and novel functional molecules. mdpi.com The reactive bromomethyl group serves as a versatile handle for introducing the 4-methylthiazole-5-ylmethyl fragment into larger structures through various C-C and C-heteroatom bond-forming reactions. evitachem.comnih.gov
Future research will likely focus on harnessing this reactivity to access increasingly complex and diverse molecular scaffolds. One powerful strategy involves the in situ generation of highly reactive intermediates. For example, a related compound, 4-(bromomethyl)-5-(dibromomethyl)thiazole, can be treated with sodium iodide to form a thiazole o-quinodimethane, which then undergoes cycloaddition reactions with dienophiles to construct intricate polycyclic systems like anthra[2,3-b]thiazole-4,5-diones. consensus.app This demonstrates the potential for using brominated thiazoles to build fused ring systems that are otherwise difficult to access.
Furthermore, the utility of this building block extends to the synthesis of designed molecules with specific functions. Thiazole-based stilbene (B7821643) analogs, prepared via multi-step sequences involving brominated thiazole intermediates, have been investigated as potential anticancer agents. nih.gov The modular nature of these syntheses allows for the systematic variation of different parts of the molecule to optimize biological activity. rsc.org As a key intermediate, this compound provides a reliable entry point for the synthesis of libraries of such designed compounds, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents. mdpi.com
Table 5: Examples of Complex Molecules Synthesized Using Thiazole Building Blocks
| Molecule Class | Synthetic Strategy | Significance |
|---|---|---|
| Polycyclic Aromatic Systems | Generation of a thiazole o-quinodimethane followed by Diels-Alder cycloaddition. consensus.app | Provides access to complex fused heterocycles with potential applications in materials science or as medicinal scaffolds. |
| Stilbene Analogs | Multi-step synthesis involving Wittig-Horner reaction with a thiazole-containing phosphonate. nih.gov | Designed molecules with potential anticancer activity, targeting enzymes like topoisomerase IB. nih.gov |
| Imidazothiazoles | Reaction of a resin-bound cyclic thiourea (B124793) with an α-haloketone. nih.gov | Fused heterocyclic system with known immunostimulating and anti-inflammatory properties. nih.gov |
| Natural Product Fragments | Thiazolines and thiazoles are integral parts of numerous natural products like apratoxins and dolastatins. nih.gov | The development of modular synthetic protocols enables the construction of these complex and biologically active molecules. rsc.orgnih.gov |
Q & A
Q. What synthetic strategies are optimal for preparing 4-(Bromomethyl)-5-methylthiazole, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves bromination of 5-methylthiazole derivatives or functionalization of preformed thiazole scaffolds. For example:
- Bromination methods : Use of brominating agents like NBS (N-bromosuccinimide) in solvents such as CCl₄ or DCM under controlled temperatures (e.g., 0–25°C) .
- Optimization : Yield and purity are influenced by stoichiometry, solvent polarity, and reaction time. For instance, polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution but risk side reactions like hydrolysis.
- Characterization : Validate purity via HPLC (>95%) and structural integrity via H/C NMR (e.g., δ ~4.3 ppm for -CH₂Br in thiazole ring) and HRMS .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
- H NMR : The bromomethyl group (-CH₂Br) typically shows a singlet or multiplet at δ 4.2–4.5 ppm, while the thiazole ring protons resonate at δ 7.5–8.5 ppm. Splitting patterns distinguish regioisomers .
- IR spectroscopy : Key peaks include C-Br stretching (~550–650 cm⁻¹) and C=N/C-S vibrations (~1500–1600 cm⁻¹) .
- Mass spectrometry : HRMS confirms molecular ions (e.g., [M+H]⁺ for C₅H₇BrNS at m/z 208.94) and fragmentation patterns (e.g., loss of Br⁻ at m/z 130) .
Q. What are the challenges in isolating this compound, and how can chromatographic methods be optimized?
- Challenges : Hydrolytic instability of the bromomethyl group and potential dimerization under basic conditions.
- Solutions :
- Use silica gel chromatography with non-polar eluents (e.g., hexane/EtOAc 8:2) to minimize decomposition.
- Employ flash chromatography for rapid separation, monitoring fractions via TLC (Rf ~0.3–0.4 in hexane/EtOAc).
- Low-temperature crystallization (e.g., from EtOH at -20°C) improves purity .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?
- DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromomethyl group exhibits high electrophilicity ( >0.1), making it reactive toward nucleophiles like amines .
- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock Vina. A study on analogous thiazole-triazole hybrids showed binding energies of -8.5 kcal/mol to α-glucosidase, correlating with inhibitory activity .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories, analyzing RMSD (<2 Å) and hydrogen-bond retention .
Q. How do structural modifications of this compound impact its biological activity, and what SAR trends emerge?
- Substitution effects :
- Electron-withdrawing groups (e.g., -NO₂) : Enhance antimicrobial activity (MIC ~6.25 µg/mL against S. aureus) but reduce solubility.
- Aryl extensions (e.g., 4-fluorophenyl) : Improve binding to kinase targets (IC₅₀ ~0.8 µM) via π-π stacking .
- Bioisosteric replacements : Replacing Br with -CF₃ retains reactivity but reduces toxicity (LD₅₀ >500 mg/kg in mice) .
Q. How can contradictory data in the literature on this compound’s mechanism of action be resolved?
- Case study : Conflicting reports on its role as a kinase inhibitor vs. a covalent modifier.
- Experimental resolution :
Perform competitive inhibition assays (e.g., with ATP analogs) to distinguish reversible vs. irreversible binding.
Use LC-MS to detect covalent adducts (e.g., thiazole-Cys adducts in target proteins).
- Evidence : Analogous brominated thiazoles form stable adducts with cysteine residues (confirmed via X-ray crystallography) .
Q. What strategies mitigate decomposition of this compound during long-term storage?
- Storage conditions :
- Monitoring : Regular NMR/HPLC checks every 3 months to assess purity drift.
Q. How can this compound be utilized in multicomponent reactions (MCRs) to synthesize complex heterocycles?
- Example : React with arylhydrazines and aldehydes to form pyrazolo-thiazole hybrids via a one-pot Hantzsch-type reaction.
- Conditions : EtOH, 80°C, 12 h, yielding 70–85% with regioselectivity controlled by steric effects .
- Applications : These hybrids show dual kinase and antimicrobial activity, validated via in vitro assays .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| H NMR | δ 2.5 (s, 3H, CH₃), 4.3 (s, 2H, CH₂Br) | |
| C NMR | δ 18.9 (CH₃), 32.1 (CH₂Br), 150.2 (C=N) | |
| HRMS (ESI+) | m/z 208.94 [M+H]⁺ (calc. 208.95) |
Q. Table 2. Reaction Optimization for Bromination of 5-Methylthiazole
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 78 | 97 |
| Temperature (°C) | 0–5 | 85 | 99 |
| Brominating Agent | NBS | 92 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
